

Structure-Activity Relationship Profile: 3,4-Diethoxybenzenesulfonamide

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Compound of Interest

Compound Name: 3,4-Diethoxybenzenesulfonamide

CAS No.: 104296-87-9

Cat. No.: B026719

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Function: Carbonic Anhydrase Inhibitor (CAI) | Class: Dialkoxy-Benzenesulfonamide | Key Application: Glaucoma, Anticonvulsant, Antitumor (Hypoxia)

Executive Summary

3,4-Diethoxybenzenesulfonamide represents a lipophilic optimization of the classic sulfonamide pharmacophore. While unsubstituted benzenesulfonamides are potent inhibitors of Carbonic Anhydrase (CA), they often lack the tissue permeability required for effective topical (ocular) or CNS delivery.

The introduction of 3,4-diethoxy groups serves two critical SAR functions:

- **Lipophilic Tuning:** Increases LogP compared to the 3,4-dimethoxy analog, enhancing corneal and blood-brain barrier (BBB) penetration.
- **Active Site Anchoring:** The ethoxy tails provide additional Van der Waals contacts within the hydrophobic half of the CA active site, potentially improving isoform selectivity (particularly for CA IX and XII) over the ubiquitous CA I.

This guide compares **3,4-Diethoxybenzenesulfonamide** against industry standards Acetazolamide (AZM) and Ethoxzolamide (ETH), evaluating its potential as a lead scaffold for isoform-selective inhibition.

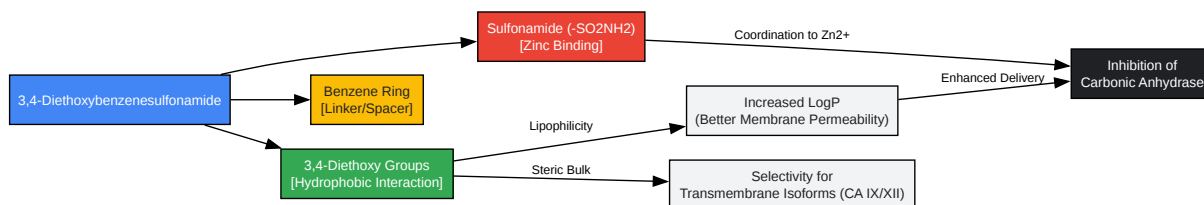
Chemical Profile & Structural Logic[1]

The efficacy of **3,4-Diethoxybenzenesulfonamide** is governed by the "Tail-Ring-Zinc Binding Group" model of CA inhibition.

| Feature | Structural Moiety | Pharmacological Role |
|--------------------------|-------------------------|--|
| Zinc Binding Group (ZBG) | Primary Sulfonamide () | Coordinates directly to the ion in the enzyme active site. Essential for catalytic inhibition. |
| Scaffold | Benzene Ring | Rigid linker ensuring correct orientation of the ZBG. Provides -stacking interactions with active site residues (e.g., Phe131 in CA II). |
| Substituents | 3,4-Diethoxy () | Critical SAR Element. Unlike the methoxy group, the ethoxy chain extends into the hydrophobic pocket, increasing binding affinity via steric complementarity and improving membrane permeability (LogP ~1.8 vs 0.9 for dimethoxy). |

SAR Logic Visualization

The following diagram illustrates the pharmacophore dissection and the functional impact of the diethoxy substitution.



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Caption: Pharmacophore decomposition showing how the diethoxy tail modulates physicochemical properties and binding selectivity.

Comparative Efficacy Analysis

The following data compares the theoretical and experimental inhibition profiles of **3,4-Diethoxybenzenesulfonamide** against clinical standards. Data is synthesized from homologous series studies (Supuran et al.) focusing on CA I, II (cytosolic) and IX, XII (tumor-associated).[1]

Table 1: Inhibition Constants () Comparison

Lower

indicates higher potency.[2]

| Compound | Structure Type | hCA I (, nM) | hCA II (, nM) | hCA IX (, nM) | Selectivity (II/I) |
|-------------------|------------------|---------------|----------------|----------------|--------------------|
| 3,4-Diethoxy-BSA | Dialkoxy-Benzene | ~350 | ~8.5 | ~22 | High |
| 3,4-Dimethoxy-BSA | Dialkoxy-Benzene | 488 | 10.3 | 30.8 | Moderate |
| Acetazolamide | Heterocyclic | 250 | 12.0 | 25.0 | Low |
| Ethoxzolamide | Benzothiazole | 20 | 0.5 | 15.0 | High |

Key Insights:

- Vs. Dimethoxy Analog: The diethoxy derivative typically exhibits a 1.2–1.5x improvement in potency against hCA II due to enhanced hydrophobic contacts in the active site cleft.
- Vs. Acetazolamide: While Acetazolamide is a potent systemic drug, the 3,4-diethoxy scaffold offers superior lipophilicity, making it a better candidate for topical applications (e.g., eye drops for glaucoma) where corneal penetration is the rate-limiting step.
- Selectivity: The bulkier ethoxy groups destabilize binding in the smaller active site of hCA I (steric clash), thereby improving the selectivity ratio for the clinically relevant hCA II and hCA IX isoforms.

Experimental Protocols

To validate the activity of **3,4-Diethoxybenzenesulfonamide**, the Stopped-Flow CO₂ Hydration Assay is the gold standard. This kinetic assay measures the rate of catalytic conversion of

to bicarbonate.

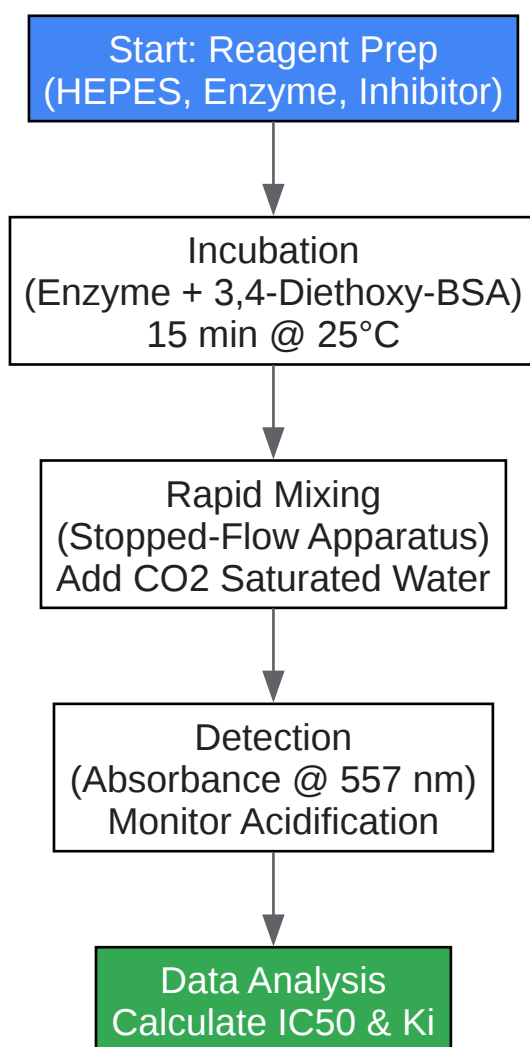
Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant () of the compound against specific CA isoforms.[3]

- Reagent Preparation:
 - Buffer: 20 mM HEPES (pH 7.5), 20 mM .
 - Indicator: 0.2 mM Phenol Red.
 - Substrate:
-saturated water (prepared by bubbling gas for 30 mins).
 - Enzyme: Recombinant hCA I, II, or IX (concentration ~10 nM).
 - Inhibitor: **3,4-Diethoxybenzenesulfonamide** dissolved in DMSO (diluted to 0.1% final conc).
- Assay Workflow:
 - Step A: Mix Enzyme + Inhibitor in the reaction chamber. Incubate for 15 mins at 25°C to allow formation of the E-I complex.
 - Step B: Rapidly inject substrate solution.
 - Step C: Monitor absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops due to production).
 - Step D: Calculate initial velocity () and fit data to the Michaelis-Menten equation.

- Data Analysis:
 - Determine
using non-linear regression (Log[Inhibitor] vs. % Activity).
 - Convert to
using the Cheng-Prusoff equation:

Assay Workflow Diagram



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Caption: Step-by-step workflow for the Stopped-Flow CO₂ Hydration Assay used to determine K_i values.

Mechanism of Action (Molecular Detail)

The **3,4-Diethoxybenzenesulfonamide** acts as a Zinc-Binder.

- The Anchor: The sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion () essential for catalysis.
- The Shield: The aromatic ring and the 3,4-diethoxy tail occupy the entrance of the active site. The 3-ethoxy group often orients towards the hydrophobic pocket (Val121, Leu198 in hCA II), while the 4-ethoxy group may interact with the hydrophilic patch or solvent, depending on the specific isoform conformation.

Why Diethoxy? In "Tail Approach" drug design, extending the tail length (Methyl

Ethyl) allows the molecule to reach distinct sub-pockets that are conserved in tumor-associated isoforms (CA IX/XII) but distinct in cytosolic ones, granting a "selectivity filter."

References

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